molecular formula C22H30ClNO2 B073361 [R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride CAS No. 1596-70-9

[R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride

Cat. No.: B073361
CAS No.: 1596-70-9
M. Wt: 375.9 g/mol
InChI Key: QMQBBUPJKANITL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis process of similar compounds involves a Grignard reaction in the presence of an additive . The Grignard reaction between a bromo compound and the appropriate Mannich base in the presence of an amine or ether additive gives the amine product in an improved trans/cis ratio . The base is then converted to its hydrochloride and recrystallized from a low molecular weight nitrile such as acetonitrile until a greater than 98% trans/cis ratio is obtained . Recrystallization from isopropanol gives the hydrochloride free of the nitrile solvent .


Chemical Reactions Analysis

The specific chemical reactions involving “[R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride” are not available in the search results .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not available in the search results .

Scientific Research Applications

Pharmacological Profiles

One research application of this compound is in pharmacology. A study found that R-96544, a form of this compound, is effective as a 5-HT2A receptor antagonist. It demonstrated significant inhibition of platelet aggregation, suggesting its potential use in treating conditions involving platelets and serotonin receptors (Ogawa et al., 2002).

Asymmetric Synthesis

The compound has been used in the field of asymmetric synthesis. For example, organopalladium complexes containing it as a chiral auxiliary promoted asymmetric hydrophosphination reactions. This research is significant for developing enantioselective synthesis processes (Huang et al., 2010).

Nonlinear Optical Properties

Another application is in the study of nonlinear optical properties. A novel chalcone derivative compound containing this chemical structure was synthesized, showing potential for optical device applications like optical limiters due to its distinct absorption behavior at different laser intensities (Rahulan et al., 2014).

Catalyst Development

It has also been used in developing new catalysts. For instance, bifunctional arene−chromium−tricarbonyl complexes derived from this compound showed potential as catalysts for various chemical reactions, including enantioselective hydrogenation and hydroamination (Vasen et al., 2000).

Mechanism of Action

The mechanism of action for “[R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride” is not available in the search results .

Safety and Hazards

The safety and hazards associated with “[R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride” are not available in the search results .

Future Directions

The future directions for the research and application of “[R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride” are not available in the search results .

Properties

IUPAC Name

[4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQBBUPJKANITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936134
Record name 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95160-58-0, 1596-70-9
Record name Benzeneethanol, α-[2-(dimethylamino)-1-methylethyl]-α-phenyl-, 1-propanoate, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95160-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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